1H NMR and 13C NMR of 1-(2-Fluorophenyl)propan-1-amine hydrochloride
1H NMR and 13C NMR of 1-(2-Fluorophenyl)propan-1-amine hydrochloride
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-(2-Fluorophenyl)propan-1-amine hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(2-Fluorophenyl)propan-1-amine hydrochloride. As a chiral amine containing a fluorinated aromatic ring, this compound presents a rich and informative spectral landscape. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical verification. We will delve into the theoretical underpinnings of the spectral features, including chemical shifts, spin-spin coupling, and the significant influence of the fluorine substituent on both proton and carbon spectra. The guide culminates in a detailed, self-validating experimental protocol for acquiring high-quality NMR data for this and similar amine salt compounds.
Molecular Structure and Spectroscopic Assignment
The first step in any spectral analysis is a clear understanding of the molecule's structure. The hydrochloride salt form dictates that the primary amine is protonated, existing as an ammonium group (-NH₃⁺). This protonation has a significant electron-withdrawing effect, influencing the chemical shifts of adjacent nuclei.
For clarity in our spectral assignments, the atoms in 1-(2-Fluorophenyl)propan-1-amine hydrochloride are numbered as follows:
Caption: Structure of 1-(2-Fluorophenyl)propan-1-amine hydrochloride with atom numbering for NMR assignment.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides detailed information about the electronic environment and connectivity of protons in the molecule. The key features to analyze are the chemical shift (δ), the integration (proton count), and the multiplicity (splitting pattern).
Causality Behind Expected ¹H Signals
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Aromatic Protons (H3, H4, H5, H6): These four protons are on the fluorophenyl ring and will appear in the aromatic region (typically 7.0-8.0 ppm). Their signals will be complex due to mutual (ortho, meta, para) coupling and, critically, coupling to the ¹⁹F nucleus.[1] The magnitude of ¹H-¹⁹F coupling constants decreases with the number of bonds separating the nuclei.[2] We expect to see a complex multiplet for this region.
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Benzylic Proton (H1'): This proton is attached to a chiral center and is adjacent to both the aromatic ring and the electron-withdrawing ammonium group (-NH₃⁺). This environment deshields the proton, shifting it significantly downfield (expected around 4.5-5.0 ppm). It will be split by the two diastereotopic protons of the adjacent methylene group (C2'), resulting in a triplet or a more complex multiplet.
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Methylene Protons (H2'): These two protons are adjacent to a chiral center (C1'), making them diastereotopic. This means they are chemically non-equivalent and will have different chemical shifts. They will split each other (geminal coupling) and will be split by both the benzylic proton (H1') and the methyl protons (H3'). This will result in two complex multiplets in the aliphatic region (expected around 1.8-2.2 ppm).
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Ammonium Protons (-NH₃⁺): In a non-exchanging solvent like DMSO-d₆, these three protons would appear as a broad singlet due to quadrupolar coupling with the ¹⁴N nucleus. The chemical shift is variable but often appears significantly downfield (e.g., > 8.0 ppm). In a protic solvent like D₂O or CD₃OD, these protons will rapidly exchange with the solvent, causing the signal to broaden and often disappear entirely from the spectrum.[3]
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Methyl Protons (H3'): These three protons are at the end of the alkyl chain. They will be split by the two methylene protons (H2'), resulting in a triplet. This signal will be the most upfield in the spectrum (expected around 0.9-1.2 ppm).[4]
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constants (J) in Hz |
| H3, H4, H5, H6 | 7.2 - 7.8 | m | 4H | JHH, JHF |
| H1' | 4.5 - 5.0 | t or m | 1H | ³JHH |
| -NH₃⁺ | > 8.0 (variable) | br s | 3H | - |
| H2' | 1.8 - 2.2 | m | 2H | ²JHH, ³JHH |
| H3' | 0.9 - 1.2 | t | 3H | ³JHH |
m = multiplet, t = triplet, br s = broad singlet. Chemical shifts are predictions and may vary based on solvent and concentration.
Analysis of the ¹³C NMR Spectrum
The ¹³C NMR spectrum, typically acquired with broadband proton decoupling, shows a single peak for each unique carbon atom. The key analytical features are the chemical shift and the coupling to the ¹⁹F nucleus.
Causality Behind Expected ¹³C Signals
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Aromatic Carbons (C1-C6): These six carbons will appear in the aromatic region (115-165 ppm).
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C2 (Carbon-Fluorine Bond): This carbon is directly bonded to the highly electronegative fluorine atom. It will appear as a doublet with a very large one-bond coupling constant (¹JCF ≈ 240-250 Hz).[5] Its chemical shift will be the most downfield in the aromatic region due to the inductive effect of fluorine.
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C1, C3, C4, C5, C6: These carbons will also exhibit coupling to the fluorine atom, but over two, three, and four bonds. These couplings (²JCF, ³JCF, ⁴JCF) are significantly smaller than ¹JCF but are crucial for definitive assignment.[2][5] C1, the ipso-carbon attached to the propylamino group, will be a quaternary carbon.
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Benzylic Carbon (C1'): Attached to the nitrogen and the phenyl ring, this carbon is deshielded and will appear around 50-60 ppm.
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Aliphatic Carbons (C2', C3'): The methylene (C2') and methyl (C3') carbons will appear in the upfield aliphatic region. C2' is expected around 25-35 ppm, and the terminal C3' will be the most shielded, appearing around 10-15 ppm.
DEPT-135 for Structural Confirmation
A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable for confirming carbon types.[6]
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Positive Signals: CH and CH₃ carbons. In this molecule: C3, C4, C5, C6 (aromatic CHs), C1' (benzylic CH), and C3' (methyl CH₃).
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Negative Signals: CH₂ carbons. In this molecule: C2' (methylene CH₂).
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Absent Signals: Quaternary carbons. In this molecule: C1 and C2.
By comparing the standard broadband-decoupled ¹³C spectrum with the DEPT-135 spectrum, each carbon can be unambiguously assigned.[7]
Summary of Predicted ¹³C NMR Data
| Carbon Assignment | Predicted δ (ppm) | Multiplicity (from ¹⁹F) | DEPT-135 Phase | Coupling Constants (J) in Hz |
| C2 | 160 - 165 | d | Absent | ¹JCF ≈ 245 |
| C1 | 130 - 135 | d | Absent | ²JCF ≈ 20-25 |
| C3, C4, C5, C6 | 115 - 130 | m (multiple doublets) | Positive | ²⁻⁴JCF ≈ 2-10 |
| C1' | 50 - 60 | s | Positive | - |
| C2' | 25 - 35 | s | Negative | - |
| C3' | 10 - 15 | s | Positive | - |
d = doublet, m = multiplet, s = singlet (in a ¹⁹F-decoupled spectrum, otherwise may show small couplings). Chemical shifts are predictions.
Experimental Protocol: A Self-Validating Workflow
Acquiring high-quality, reproducible NMR data requires a robust experimental protocol. This workflow is designed to ensure data integrity.
Caption: A validated workflow for NMR analysis from sample preparation to structural elucidation.
Step-by-Step Methodology
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Sample Preparation: a. Accurately weigh 10-15 mg of 1-(2-Fluorophenyl)propan-1-amine hydrochloride. b. Select an appropriate deuterated solvent. DMSO-d₆ is recommended as it readily dissolves hydrochloride salts and allows for the observation of the -NH₃⁺ protons.[3] Alternatively, D₂O or CD₃OD can be used, but the ammonium protons will be lost to solvent exchange. c. Dissolve the sample in approximately 0.6 mL of the chosen solvent directly in a vial. d. Transfer the solution into a clean, dry 5 mm NMR tube.
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Instrument Parameters (Example on a 500 MHz Spectrometer): [8] a. General: Lock onto the deuterium signal of the solvent. Tune the ¹H and ¹³C channels and perform automated or manual shimming to optimize magnetic field homogeneity. b. ¹H Acquisition:
- Pulse Program: Standard single pulse (e.g., 'zg30').
- Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).
- Number of Scans: 16 to 64, depending on concentration.
- Relaxation Delay (D1): 2 seconds. c. ¹³C Acquisition:
- Pulse Program: Standard single pulse with proton decoupling (e.g., 'zgpg30').
- Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).
- Number of Scans: 1024 or more to achieve adequate signal-to-noise.
- Relaxation Delay (D1): 2 seconds. d. DEPT-135 Acquisition:
- Pulse Program: Standard DEPT-135 sequence.
- Parameters are typically inherited from the ¹³C experiment.
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Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). b. Perform phase and baseline corrections for all spectra. c. Calibrate the chemical shift axis. For DMSO-d₆, the residual solvent peak is at δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C. d. Integrate the signals in the ¹H spectrum and analyze the multiplicities and coupling constants. e. Compare the ¹³C and DEPT-135 spectra to assign carbon types before assigning individual resonances.
Conclusion
The NMR spectra of 1-(2-Fluorophenyl)propan-1-amine hydrochloride are rich with structural information. The key diagnostic features are the complex multiplets in the aromatic region of the ¹H spectrum and the large ¹JCF doublet in the ¹³C spectrum, which are definitive indicators of the 2-fluorophenyl moiety. The diastereotopic nature of the methylene protons and the downfield shift of the benzylic proton confirm the structure of the propan-1-amine side chain and its attachment point. By employing a combination of ¹H, ¹³C, and DEPT-135 experiments within a validated protocol, researchers can unambiguously confirm the identity and structural integrity of this compound.
References
-
Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine. Retrieved from [Link]
-
SDS Manager. (2019). 1-(2-Fluorophenyl)propan-1-amine hydrochloride SDS. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. Retrieved from [Link]
-
Supporting Information. (n.d.). 13C ; DEPT135 ; HSQC) and HRMS spectra. Retrieved from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
-
SciRP.org. (2013). Synthesis, Spectral Characterization and Crystal Structure of 2-((3-Aminophenyl)(phenyl)methylene) hydrazinecarboxamide. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). 1-(2-Fluorophenyl)propan-1-amine hydrochloride | 1955554-65-0. Retrieved from [Link]
-
ResearchGate. (n.d.). The 135 Dept 13 C{ 1 H} NMR spectra (ppm) corroborates the structures. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). Retrieved from [Link]
-
UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
-
Magritek. (n.d.). Introduction to 13C-NMR and DEPT – Identification of an Alcohol. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Sciencemadness.org. (2021). Forming oxalate salts of amines. Retrieved from [Link]
-
American Chemical Society. (2026). Synthesis of the Proposed Structure of Celacarfurine and Analogues. Retrieved from [Link]
-
YouTube. (2024). NMR of propanamide for A-level Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template. Retrieved from [Link]
Sources
- 1. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. magritek.com [magritek.com]
- 8. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
